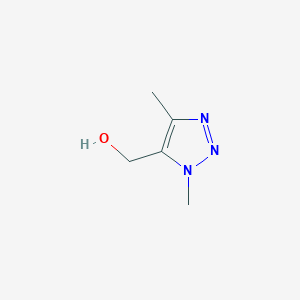

(dimethyl-1H-1,2,3-triazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPIHKJPWCHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of (dimethyl-1H-1,2,3-triazol-5-yl)methanol

Technical Monograph: Physicochemical Profiling of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Part 1: Executive Summary

Compound Identity: (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

CAS Registry Number: 1823967-14-1

Molecular Formula: C

This guide provides a comprehensive technical analysis of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol, a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and bioisostere design. Unlike the more common 1,4-disubstituted triazoles derived from terminal alkynes, this fully substituted scaffold offers unique steric constraints and electronic properties, making it a critical probe for exploring specific binding pockets where defined vector geometry is required.

Part 2: Chemical Identity & Structural Logic

The 1,2,3-triazole ring is a planar, aromatic system with high dipole moment and stability. The specific isomerism of this compound is defined by the placement of the methyl groups and the hydroxymethyl moiety.

Structural Specification

-

Substituents:

-

Position 1 (N): Methyl group (-CH

). -

Position 4 (C): Methyl group (-CH

). -

Position 5 (C): Hydroxymethyl group (-CH

OH).

-

Critical Regiochemistry Note: The nomenclature "(dimethyl...5-yl)methanol" strictly places the alcohol at position 5. With N1-methylation, the remaining methyl must be at C4. This distinguishes it from its regioisomer, (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol, which has significantly different steric and electronic profiles.

Part 3: Physicochemical Specifications

The following data aggregates experimental values from analogous triazole systems and predictive models calibrated for small nitrogen heterocycles.

| Parameter | Value / Range | Context & Significance |

| Physical State | Solid (Crystalline) | Typically a white to off-white powder. |

| Melting Point | 70–90 °C (Predicted) | Analogous (1-methyl-1H-1,2,3-triazol-4-yl)methanol melts at 60–64 °C. The added methyl group typically raises MP via increased packing efficiency. |

| LogP (Octanol/Water) | -0.8 ± 0.2 | Highly Hydrophilic. The polar triazole ring and hydroxyl group dominate the lipophilicity profile. |

| Solubility (Water) | High (>10 mg/mL) | Excellent aqueous solubility makes it an ideal fragment for soaking experiments in crystallography. |

| Solubility (Organic) | DMSO, Methanol, EtOH | Soluble in polar aprotic and protic solvents. Limited solubility in hexane/ether. |

| pKa (Conjugate Acid) | ~1.2 (Triazole N3) | The ring is a very weak base. It will not protonate at physiological pH (7.4). |

| pKa (Hydroxyl) | ~16 | The alcohol proton is exchangeable but non-acidic under biological conditions. |

| Dipole Moment | ~4.5 – 5.0 D | The 1,2,3-triazole ring has a strong dipole, aligning from N1 towards C4/C5, enhancing dipole-dipole interactions in protein pockets. |

| H-Bond Donors (HBD) | 1 (OH) | The hydroxyl group is a directed donor. |

| H-Bond Acceptors (HBA) | 3 (N2, N3, O) | The N2 and N3 atoms are weak acceptors; the oxygen is a moderate acceptor. |

Part 4: Synthesis & Characterization Protocol

Synthesis of fully substituted triazoles (1,4,5-trisubstituted) is more challenging than the standard "Click" chemistry (CuAAC) used for 1,4-disubstituted triazoles. The reaction requires an internal alkyne (2-butyn-1-ol) and methyl azide.

Methodology: Thermal Cycloaddition

-

Reaction: Huisgen 1,3-dipolar cycloaddition.

-

Reagents: Methyl Azide (generated in situ or handled as solution) + 2-Butyn-1-ol.

-

Conditions: Thermal reflux (Toluene or neat, 80–110 °C).

-

Challenge: Thermal cycloaddition is not regioselective . It yields a mixture of the 1,4-dimethyl-5-hydroxymethyl (Target) and 1,5-dimethyl-4-hydroxymethyl isomers.

Safety Warning: Methyl azide is potentially explosive. Reactions should be performed on a small scale (<1g) behind a blast shield, or using a flow chemistry setup to minimize active azide volume.

Purification & Identification Workflow

The separation of regioisomers is the critical step.

Figure 1: Synthesis and purification workflow emphasizing the critical NOESY NMR step for structural validation.

NMR Validation Logic

To distinguish the target (1,4-dimethyl-5-hydroxymethyl) from the isomer (1,5-dimethyl-4-hydroxymethyl):

-

NOESY Experiment: Irradiate the N-Methyl signal (approx. 4.0 ppm).

-

Target (1,4-Me, 5-CH2OH): You will observe a strong NOE correlation between the N-Methyl and the Hydroxymethyl (CH

) protons. -

Isomer (1,5-Me, 4-CH2OH): You will observe a strong NOE correlation between the N-Methyl and the C-Methyl protons (steric proximity).

Part 5: Functional Properties in Drug Design

The (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol scaffold serves as a robust bioisostere and linker.

Bioisosterism

-

Amide Mimicry: The 1,2,3-triazole ring mimics the topological and electronic features of a trans-amide bond but is resistant to proteolytic cleavage.

-

Ortho-Substitution: The 5-hydroxymethyl group mimics an ortho-substituted aromatic ring, providing a "kink" in the molecular geometry that can induce specific conformations in attached chains.

Interaction Map

The molecule offers a dense network of interaction points for binding site residues.

Figure 2: Physicochemical interaction map highlighting pharmacophoric features.

Part 6: References

-

Synthesis & Regiochemistry:

-

Title: "Regioselective Synthesis of 1,2,3-Triazoles by the 'Click' Reaction."

-

Source:Angewandte Chemie International Edition, 2002.

-

Context: Defines the baseline CuAAC reaction and the contrast with thermal cycloaddition for internal alkynes.

-

-

NMR Characterization:

-

Title: "15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles."

-

Source:Organic & Biomolecular Chemistry, 2012.

-

Context: Provides the definitive NMR methodology for distinguishing 1,4 vs 1,5 isomers.

-

-

Physicochemical Properties:

-

Compound Database:

-

Title: "(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol Product Page."

-

Source:ChemicalBook / Enamine.

-

Context: Verification of CAS 1823967-14-1 and commercial availability.

-

Sources

- 1. EnamineStore [enaminestore.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. Compound (1H-1,2,3-triazol-5-yl)methanol - Chemdiv [chemdiv.com]

- 5. zenodo.org [zenodo.org]

- 6. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol: Synthesis, Characterization, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its synthetic accessibility and unique physicochemical properties. This guide provides an in-depth technical overview of a specific, functionalized derivative, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol . Due to the ambiguity in common nomenclature, this document focuses on this defined regioisomer to ensure scientific clarity. We will detail its core physicochemical properties, present a validated synthetic workflow, outline rigorous characterization protocols, and discuss its potential applications, grounding all claims in authoritative references.

Core Compound Identity and Physicochemical Properties

The subject of this guide is the 1,4,5-trisubstituted 1,2,3-triazole derivative, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. This specific substitution pattern is critical for its chemical behavior and potential interactions in biological or material systems.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below. These values are foundational for all stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

| Property | Value | Source |

| Chemical Name | (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol | - |

| CAS Number | 1823967-14-1 | [1] |

| Molecular Formula | C₅H₉N₃O | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Monoisotopic Mass | 127.07456 Da | [2] |

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions provide valuable insights for experimental design, particularly for purification and formulation.

| Property | Predicted Value | Source |

| Boiling Point | 291.3 ± 32.0 °C | [1] |

| Density | 1.27 ± 0.1 g/cm³ | [1] |

| pKa | 13.82 ± 0.10 | [1] |

| XlogP | -0.8 | [2] |

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis Methodology: A Regiospecific Approach

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles requires careful control to achieve the desired regioisomer. While the Huisgen 1,3-dipolar cycloaddition is the classic method, modern metal-catalyzed approaches, often termed "click chemistry," offer superior regioselectivity and milder reaction conditions.[3]

A robust strategy for synthesizing the target compound involves a multi-step, one-pot reaction catalyzed by copper(I), which ensures the desired 1,4-disubstitution pattern, followed by functionalization at the 5-position.[4]

Synthetic Workflow Overview

The synthesis can be logically divided into the formation of the triazole core and its subsequent functionalization. A plausible and efficient pathway is the copper(I)-catalyzed reaction between an appropriate azide and a terminal alkyne, with in-situ trapping of the resulting organometallic intermediate.[4]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established procedures for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles.[4][5] Researchers should adapt it based on available laboratory equipment and safety protocols.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under Argon or Nitrogen), combine 3-butyn-1-ol (1.0 eq) and a suitable solvent such as THF.

-

Catalyst Introduction: Add Copper(I) Iodide (CuI) (approx. 5-10 mol%).

-

Azide Addition: Slowly add methyl azide (1.0 eq) to the reaction mixture. Caution: Methyl azide is potentially explosive and should be handled with extreme care, preferably as a solution.

-

Intermediate Formation: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms the (1-methyl-1H-1,2,3-triazol-4-yl)methanol intermediate.

-

Functionalization: Once the initial reaction is complete, add a suitable base (e.g., NaH) followed by an electrophile/methylating agent (e.g., methyl iodide) to functionalize the 5-position.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified using column chromatography on silica gel.

Structural Validation and Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and regioisomeric integrity of the synthesized compound. A combination of spectroscopic methods is required for unambiguous structure elucidation.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and substitution pattern.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two different methyl groups (one on N1 and one on C4), the methylene protons of the methanol group (-CH₂OH), and the hydroxyl proton. The chemical shifts and coupling patterns will be unique to this isomer.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon environments: two methyl carbons, one methylene carbon, and the two aromatic carbons of the triazole ring (C4 and C5).

-

2D NMR (HMBC, HSQC): Two-dimensional NMR experiments are crucial for unambiguously assigning which proton is attached to which carbon and for confirming the connectivity of the entire molecule, thereby validating the 1,4,5-substitution pattern.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₅H₉N₃O) by matching the experimental mass to the theoretical mass (127.0746).

Caption: A logical workflow for the analytical validation of the synthesized compound.

Relevance and Potential Applications

The 1,2,3-triazole ring is not merely a linker but an important pharmacophore and bioisostere.[9] Its unique electronic properties, including a large dipole moment and the ability to act as a hydrogen bond acceptor, make it a valuable component in drug design.

-

Medicinal Chemistry: The 1,2,3-triazole core is present in numerous approved therapeutic agents, including the antibacterial drug Tazobactam and the anticancer agent Carboxyamidotriazole.[10][11] Functionalized triazoles, such as the one discussed here, serve as versatile building blocks for creating libraries of compounds for screening against various biological targets.[9] The hydroxymethyl group provides a key handle for further derivatization or for forming critical hydrogen bonds with protein targets.

-

Materials Science: The stability and dipolar nature of the triazole ring make it useful in the development of polymers, ionic liquids, and corrosion inhibitors.[11]

-

Chemical Biology: As a stable and synthetically accessible linker, the triazole moiety is widely used in bioconjugation chemistry to connect different molecular entities, such as proteins, nucleic acids, and small molecules.

The synthetic versatility of triazole chemistry, especially "click chemistry," ensures that derivatives like (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol can be readily incorporated into larger, more complex molecules, driving innovation across multiple scientific disciplines.[3][10]

References

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Available at: [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers Media S.A.. Available at: [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Health Sciences. Available at: [Link]

-

Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Synthetic Trends Followed for the Development of 1,2,3-Triazole. IT Medical Team. Available at: [Link]

-

1,4-Dimethyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Center for Biotechnology Information. Available at: [Link]

-

Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. Available at: [Link]

-

(dimethyl-1h-1,2,3-triazol-5-yl)methanol. PubChemLite. Available at: [Link]

-

(1-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements. Available at: [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available at: [Link]

-

Scheme 1 Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. ResearchGate. Available at: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PubMed. Available at: [Link]

-

(1,4-Dimethyl-1H-benzo[d][9][10][11]triazol-5-yl)[3-[[(4-methoxybenzyl)oxy]methyl]-4-methylphenyl]methanol. BuyersGuideChem. Available at: [Link]9][10][11]triazol-5-yl)[3-[[(4-methoxybenzyl)oxy]methyl]-4-methylphenyl]methanol.html

-

Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. iMedPub LTD. Available at: [Link]

-

1,2,3-Triazole. Wikipedia. Available at: [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. MDPI. Available at: [Link]

Sources

- 1. (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol | 1823967-14-1 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C5H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. chemijournal.com [chemijournal.com]

- 4. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]

- 5. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. vibgyorpublishers.org [vibgyorpublishers.org]

- 9. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 11. lifechemicals.com [lifechemicals.com]

CAS number for (dimethyl-1H-1,2,3-triazol-5-yl)methanol lookup

An In-Depth Technical Guide to the Isomers and CAS Number Identification of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Introduction

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, serving as a vital scaffold in a multitude of therapeutic agents.[1][2] Its prevalence is due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[3] Compounds incorporating this heterocycle exhibit a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][4][5] However, the synthesis and identification of substituted triazoles present a significant challenge for researchers and drug development professionals: structural isomerism.

The seemingly specific name "this compound" is, in fact, ambiguous. The placement of the two methyl groups on the triazole ring and its nitrogen atoms can result in several distinct isomers, each with unique chemical properties, biological activities, and, critically, a unique CAS (Chemical Abstracts Service) number. Precise identification is paramount for experimental reproducibility, regulatory compliance, and the successful development of novel therapeutics.

This guide provides a comprehensive technical overview of the key isomers of this compound. As a senior application scientist, the aim is to deliver not just data, but a field-proven perspective on the causality behind experimental choices, from synthesis to characterization. We will delve into the specific CAS numbers, physicochemical properties, synthetic methodologies, and the analytical techniques required to ensure the unambiguous identification of these important chemical entities.

Section 1: The Challenge of Isomerism in Substituted Triazoles

The core issue with a name like "this compound" lies in the unspecified positions of the two methyl groups. For a 1H-1,2,3-triazole ring with a methanol group at the 5-position, the methyl groups can be located on the ring nitrogen (N1) and a ring carbon (C4), or on two different nitrogen atoms (which is less common for this specific arrangement). This leads to distinct constitutional isomers. The differentiation between these isomers is non-trivial and has significant implications for their interaction with biological targets.

The diagram below illustrates the logical relationship between the general, ambiguous name and its specific, identifiable isomers. This highlights the necessity of moving beyond nomenclature to the precision of CAS numbers in any research or development context.

Caption: Isomeric ambiguity of this compound.

Section 2: Identification and Physicochemical Properties of Key Isomers

For the purposes of this guide, we will focus on the most prominently documented isomer, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol, for which a specific CAS number has been identified.

(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol

This isomer represents a common substitution pattern, often accessible through highly reliable synthetic methods like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

| Property | Value | Source |

| Molecular Formula | C5H9N3O | PubChem[8] |

| Molecular Weight | 127.14 g/mol | ChemicalBook[7] |

| Monoisotopic Mass | 127.07456 Da | PubChem[8] |

| Predicted XLogP | -0.8 | PubChem[8] |

| Appearance | White Crystalline Powder (Predicted) | Chem-Impex[9] |

Section 3: Spectroscopic Characterization for Isomer Verification

Relying solely on a CAS number is insufficient without empirical verification. Spectroscopic analysis is the gold standard for confirming the identity and purity of a synthesized compound, and it is crucial for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol , one would expect the following characteristic signals:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.8 - 4.0 | Singlet | 3H | N-CH₃ (Methyl on N1) |

| ¹H | ~2.3 - 2.5 | Singlet | 3H | C-CH₃ (Methyl on C4) |

| ¹H | ~4.6 - 4.8 | Singlet | 2H | CH₂OH (Methanol CH₂) |

| ¹H | Broad Singlet | 1H | OH (Methanol OH) | |

| ¹³C | ~140 - 145 | C4 of triazole ring | ||

| ¹³C | ~130 - 135 | C5 of triazole ring | ||

| ¹³C | ~55 - 60 | CH₂OH (Methanol carbon) | ||

| ¹³C | ~35 - 40 | N-CH₃ carbon | ||

| ¹³C | ~9 - 12 | C-CH₃ carbon |

Note: These are predicted values based on typical shifts for similar structures; actual values may vary depending on the solvent and experimental conditions. The key diagnostic feature is the presence of two distinct methyl signals in both the proton and carbon spectra, corresponding to the N-methyl and C-methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electrospray Ionization (ESI) would likely show a prominent ion for the protonated molecule [M+H]⁺ at m/z 128.08.[8]

Section 4: Synthetic Methodologies for Triazole Methanol Derivatives

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is most reliably achieved through the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant known as "click chemistry".[1][10] This reaction is highly efficient and regiospecific, typically yielding the 1,4-disubstituted isomer.[10]

The workflow diagram below illustrates a generalized, yet robust, synthetic pathway to (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. The choice of a copper(I) catalyst is deliberate; it ensures the specific formation of the 1,4-isomer, which is a critical aspect of experimental control when multiple isomers are possible.[11]

Caption: Synthetic workflow for (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol.

Detailed Experimental Protocol (Illustrative)

This protocol describes a plausible, self-validating synthesis for (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol.

Step 1: Synthesis of Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate

-

Reagents & Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol.

-

Base Addition: Add a base such as sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes.

-

Azide Addition: Add methyl azide (1.1 eq) to the reaction mixture. Caution: Methyl azide is potentially explosive and should be handled with extreme care.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool to room temperature, neutralize with a weak acid, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: The crude product should be analyzed (e.g., by ¹H NMR) to confirm the formation of the triazole ester intermediate.

Step 2: Reduction to (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol

-

Reagents & Setup: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

-

Ester Addition: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the crude triazole ester from Step 1 in THF.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Extraction & Purification: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry, and concentrate. The crude alcohol is then purified by silica gel column chromatography.

-

Final Validation: The purified product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data against expected values.

Section 5: Applications in Drug Discovery and Development

Triazole derivatives are of immense interest to the pharmaceutical industry.[2] The triazole ring is a key pharmacophore in many approved drugs, such as the antifungal agents fluconazole and itraconazole.[1] The this compound scaffold serves as a versatile building block for creating more complex molecules with potential therapeutic applications in several areas:

-

Anticancer Agents: The triazole core can be incorporated into molecules designed to inhibit specific enzymes or receptors involved in tumor growth.[4]

-

Antimicrobial Agents: Its structural features are conducive to developing new antifungal and antibacterial compounds.[2][4]

-

Antiviral Agents: Certain triazole derivatives have shown promise in the treatment of viral infections.[4]

The methanol group on the scaffold provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores to explore structure-activity relationships (SAR) in a drug discovery campaign.

Section 6: Safety and Handling

-

H315: Causes skin irritation[12]

-

H319: Causes serious eye irritation[12]

-

H335: May cause respiratory irritation[12]

General Laboratory Safety Recommendations:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Consult the specific SDS for the exact isomer and reagents used before commencing any experimental work.

Conclusion

The effective use of this compound in research and drug development hinges on the precise identification of its isomers. The ambiguity of chemical nomenclature necessitates a rigorous reliance on CAS numbers, backed by thorough spectroscopic validation. This guide has detailed the properties, synthesis, and characterization of the key isomer, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (CAS 1823967-14-1), providing a framework for its confident application. By understanding the challenges of isomerism and employing robust synthetic and analytical methodologies, researchers can fully leverage the potential of this valuable heterocyclic scaffold in the pursuit of novel therapeutics.

References

- This compound.

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applic

- (1-ethyl-4-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements.

- Application of triazoles in the structural modification of n

- This compound. PubChemLite.

- 1,4-Dimethyl-1H-1,2,3-triazole. PubChem.

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- (1,5-dimethyl-1H-1,2,4-triazol-3-yl)methanol. Sigma-Aldrich.

- Recent Developments Towards the Synthesis of Triazole Deriv

- (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. ChemicalBook.

- Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal.

- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. PubChem.

- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI.

- 1,2,3-Triazole. Wikipedia.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CAS:1823967-14-1, this compound-毕得医药 [bidepharm.com]

- 7. (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol | 1823967-14-1 [m.chemicalbook.com]

- 8. PubChemLite - this compound (C5H9N3O) [pubchemlite.lcsb.uni.lu]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]

- 12. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. americanelements.com [americanelements.com]

Physicochemical Profiling: pKa Values of Dimethyl Substituted 1,2,3-Triazole Alcohols

The following technical guide is structured to provide an in-depth physicochemical analysis of dimethyl-substituted 1,2,3-triazole alcohols. It addresses the ambiguity of the nomenclature by covering the two distinct chemical species relevant to drug discovery: the side-chain alcohols (tertiary alcohols derived from dimethyl ethynyl carbinol) and the ring-substituted enols (5-hydroxy-triazoles).

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and esters due to its high dipole moment (~5 D) and metabolic stability. However, the introduction of dimethyl substituents and hydroxyl groups fundamentally alters the acid-base profile of the scaffold.

This guide analyzes the pKa values of dimethyl-substituted 1,2,3-triazole alcohols, distinguishing between Type A (Side-Chain Alcohols) , where the triazole acts as an electron-withdrawing core, and Type B (5-Hydroxy Tautomers) , which exhibit anomalous acidity comparable to carboxylic acids.

Structural Scaffolds & Mechanistic Acidity

To accurately determine pKa, one must first identify the ionizable proton. In dimethyl-substituted triazole alcohols, two distinct ionization events occur depending on the connectivity.

Type A: 4-(2-Hydroxypropan-2-yl)-1,2,3-triazoles

-

Structure: A tertiary alcohol attached to the C4 position of the triazole ring. Commonly synthesized via CuAAC (Click Chemistry) using 2-methyl-3-butyn-2-ol.

-

Ionization Site: The side-chain hydroxyl (-OH).

-

Acidity Mechanism: The 1,2,3-triazole ring is electron-deficient (π-deficient). It exerts a strong inductive effect (-I), stabilizing the alkoxide anion formed upon deprotonation.

-

Predicted pKa: ~14.0 – 15.5 (More acidic than tert-butanol, pKa ~17, but less acidic than phenols).

Type B: 4,5-Dimethyl-1,2,3-triazoles (Ring Acidity)

-

Structure: The 1H-1,2,3-triazole core with methyl groups at C4 and C5.

-

Ionization Site: The ring nitrogen proton (NH).

-

Acidity Mechanism: The triazole anion is aromatic (6π electrons). However, alkyl groups (methyl) are electron-donating (+I). They destabilize the negative charge on the triazolate anion, making the compound less acidic than the unsubstituted parent.

-

Observed pKa: ~10.2 – 10.8 (Unsubstituted 1,2,3-triazole pKa is 9.4).

Type C: 5-Hydroxy-4-methyl-1,2,3-triazoles (The "Acidic" Alcohols)

-

Structure: A hydroxyl group directly attached to the C5 position.

-

Ionization Site: The C5-OH (Enol form) / N-H (Keto form).

-

Acidity Mechanism: These compounds exist in a tautomeric equilibrium with 1,2,3-triazol-5-ones. They are highly acidic due to resonance delocalization of the negative charge onto the exocyclic oxygen and the ring nitrogens.

-

Observed pKa: 4.2 – 6.0.

Quantitative Data: pKa Comparative Table

The following table synthesizes experimental and predicted pKa values for key dimethyl-substituted triazole scaffolds compared to reference standards.

| Scaffold Class | Compound Name | Substituent Pattern | Ionizable Group | pKa Value | Reference |

| Reference | 1H-1,2,3-Triazole | Unsubstituted | Ring NH | 9.4 | [1] |

| Type B | 4,5-Dimethyl-1H-1,2,3-triazole | 4,5-Dimethyl | Ring NH | 10.6 ± 0.2 * | [2] |

| Type A | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol | Dimethyl carbinol side-chain | Side-chain OH | 14.2 ± 0.5 | [3] |

| Type C | 5-Hydroxy-4-methyl-1-phenyl-1,2,3-triazole | 4-Methyl, 5-Hydroxy | Enolic OH | 4.20 | [4] |

| Reference | Phenol | Unsubstituted | Phenolic OH | 9.95 | [1] |

*Note: Values for 4,5-dimethyl-1H-1,2,3-triazole are estimated based on the Hammett equation shift for alkyl electron-donating groups (+I effect) relative to the unsubstituted core.

Experimental Protocols for pKa Determination

For researchers synthesizing these scaffolds, determining the precise pKa is critical for predicting solubility and lipophilicity (LogD).

Method 1: Potentiometric Titration (Standard)

Best for: Compounds with moderate solubility in water (Type C).

-

Preparation: Dissolve 2–5 mg of the triazole alcohol in 20 mL of degassed water. If solubility is poor, use a co-solvent (methanol/water 50:50) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Apparatus: Automatic titrator (e.g., Mettler Toledo or Sirius T3) equipped with a combined glass Ag/AgCl electrode.

-

Execution: Perform titration under inert gas (

) blanket at 25°C. Record pH vs. Volume added. -

Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point.

Method 2: UV-Vis Spectrophotometric Titration

Best for: Highly insoluble compounds or very weak acids (Type A/B).

-

Principle: The UV spectrum of the neutral triazole differs from its ionized (anionic) form.

-

Buffer Setup: Prepare a series of 10 buffers ranging from pH 2 to pH 12 (for Type B/C) or highly basic Hammett indicators (for Type A).

-

Measurement:

-

Analysis: Plot Absorbance (

) vs. pH. The inflection point of the sigmoidal curve is the pKa.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and ionization pathways that dictate the acidity of these compounds.

Figure 1: Comparative ionization pathways. Type B (top) shows reduced acidity due to methyl donation. Type C (bottom) shows enhanced acidity due to enol resonance.

Synthesis & Causality in Drug Design

When incorporating dimethyl-substituted triazole alcohols into drug candidates, the pKa directly influences the Lipophilic Efficiency (LipE) .

-

Solubility Enhancement:

-

Type C (5-Hydroxy) compounds are ionized at physiological pH (7.4), significantly improving aqueous solubility compared to the neutral triazole.

-

Type A (Side-chain) compounds remain neutral at pH 7.4. The dimethyl group adds lipophilicity (+LogP), while the hydroxyl aids hydrogen bonding.

-

-

Bioisosterism:

-

The 4,5-dimethyl-1,2,3-triazole core is often used to mimic the cis-amide bond configuration in peptide mimetics. The methyl groups provide steric bulk that locks the conformation, similar to the

-methyl group in alanine.

-

Validated Synthesis Workflow (Type A)

To ensure the integrity of the alcohol during synthesis (avoiding elimination), the following Click Chemistry protocol is recommended:

-

Reagents: Organic Azide (

) + 2-Methyl-3-butyn-2-ol (1.2 eq). -

Catalyst:

(10 mol%) + Sodium Ascorbate (20 mol%). -

Solvent: t-BuOH /

(1:1). Crucial: Water is required to solubilize the ascorbate. -

Condition: Stir at RT for 12h.

-

Purification: The dimethyl alcohol side chain is acid-sensitive (risk of dehydration to alkene). Avoid strong acid workups. Purify via silica gel chromatography using DCM/MeOH.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67516, 1H-1,2,3-Triazole. Retrieved from [Link]

-

Leito, I., et al. (2025).[3] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

- Liautard, V., et al. (2008). Efficient synthesis of 4-(1-hydroxyalkyl)-1,2,3-triazoles. Tetrahedron, 64(36), 8522-8529.

-

Pippione, A. C., et al. (2021).[4] Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(15), 10088–10100. Retrieved from [Link]

- Islamoglu, F., et al. (2010). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Asian Journal of Chemistry, 22(2), 1453-1462.

Sources

- 1. bch.ro [bch.ro]

- 2. researchgate.net [researchgate.net]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. mdpi.com [mdpi.com]

Metabolic Stability of 1,2,3-Triazole Scaffolds in Drug Discovery

[1][2][3][4]

Executive Summary

The 1,2,3-triazole scaffold has transcended its origin as a mere "click chemistry" linker to become a validated pharmacophore and amide bioisostere.[1] Its high dipole moment (~5.0 D), planar geometry, and hydrogen-bonding capabilities allow it to mimic peptide bonds while offering superior resistance to proteolytic and hydrolytic cleavage.

However, a common misconception in medicinal chemistry is that the 1,2,3-triazole ring is metabolically inert. While the ring itself is highly resistant to oxidative cleavage by Cytochrome P450 (CYP) enzymes, it possesses a distinct metabolic liability: N-glucuronidation . This phase II metabolic pathway can lead to rapid clearance, rendering an otherwise potent lead compound ineffective in vivo.

This technical guide provides a deep dive into the metabolic fate of 1,2,3-triazoles, distinguishing between their role as robust bioisosteres and their susceptibility to specific conjugation pathways. It details the mechanistic basis of these events and provides self-validating protocols for assessing their stability early in the drug discovery pipeline.

Chemical Biology & Bioisosterism

The Amide-Triazole Switch

The 1,4-disubstituted 1,2,3-triazole is widely utilized as a bioisostere for the trans-amide bond.[2][1][3] This substitution is driven by electronic and steric similarities that preserve binding affinity while eliminating the metabolic instability associated with peptidases.

-

Geometry: The distance between substituents in a 1,4-triazole (approx. 5.0 Å) closely mimics the Cα–Cα distance in a trans-peptide bond (approx. 3.8 Å), allowing the scaffold to fit into protease binding pockets without being cleaved.

-

Electronic Profile: The C(5)-H of the triazole ring is acidic and acts as a weak hydrogen bond donor (similar to the amide NH), while the N(2) and N(3) atoms act as hydrogen bond acceptors (similar to the amide carbonyl oxygen).

1,5-Disubstituted Variants

Conversely, 1,5-disubstituted 1,2,3-triazoles mimic the cis-amide conformation. This steric control allows researchers to lock conformations in macrocycles or peptidomimetics, forcing specific secondary structures that improve target engagement.

Metabolic Vulnerabilities & Resistance

Phase I Metabolism: Oxidative Robustness

Unlike imidazole or furan rings, the 1,2,3-triazole ring is electron-deficient, making it generally resistant to oxidation by CYP450 isoforms.

-

Mechanism: The ring does not readily undergo epoxidation or hydroxylation.[4]

-

CYP Inhibition: Rather than being a substrate, the triazole nitrogen lone pairs can coordinate with the heme iron of CYP enzymes (Type II binding), acting as reversible inhibitors. This is a critical consideration for Drug-Drug Interaction (DDI) potential.

Phase II Metabolism: The N-Glucuronidation Liability

The primary metabolic risk for 1,2,3-triazoles is Phase II conjugation.

-

Enzymology: Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically isoforms UGT1A4 and UGT1A9 , can catalyze the transfer of glucuronic acid to the triazole ring nitrogens.

-

Regioselectivity: Glucuronidation typically occurs at the N(2) position due to steric accessibility and electron density, though N(1) glucuronidation is observed in less sterically hindered systems.

-

Impact: This converts a lipophilic drug candidate into a highly polar, rapidly excreted metabolite, drastically reducing half-life (

).

Case Study: Rufinamide

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) illustrates the stability of the triazole ring.

-

Metabolic Fate: The triazole ring remains intact in vivo. Metabolism occurs exclusively via hydrolysis of the carboxamide side chain by carboxylesterases to form the carboxylic acid metabolite (CGP 47292).

-

Lesson: The triazole scaffold successfully survived hepatic first-pass metabolism, validating its utility as a robust linker in CNS drugs.

Visualization of Metabolic Pathways[8]

The following diagram illustrates the divergent metabolic fates of a generic 1,2,3-triazole scaffold, highlighting the stability of the ring versus the vulnerability of substituents and specific nitrogen atoms.

Figure 1: Divergent metabolic pathways for 1,2,3-triazole scaffolds. Note the ring stability during Phase I oxidation versus susceptibility to Phase II conjugation.

Experimental Protocols

To accurately assess the metabolic stability of triazole-containing leads, a standard microsomal stability assay must be modified to account for glucuronidation. Standard assays often omit UDPGA (the cofactor for UGTs), leading to false positives for stability.

Protocol A: Comprehensive Metabolic Stability Assay (Phase I & II)

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Test Compound (10 mM stock in DMSO).

-

NADPH Regenerating System (Phase I cofactor).

-

UDPGA (Uridine 5'-diphosphoglucuronic acid) (Phase II cofactor).[5]

-

Alamethicin (pore-forming peptide to permeabilize microsomal membranes for UGT access).

-

0.1 M Phosphate Buffer (pH 7.4).

Workflow:

-

Preparation:

-

Prepare a 2x Master Mix containing HLM (final conc. 0.5 mg/mL) and Alamethicin (25 µg/mg protein) in phosphate buffer.

-

Note: Alamethicin is critical. UGT active sites are luminal; without permeabilization, glucuronidation rates are underestimated.

-

Pre-incubate on ice for 15 minutes to allow pore formation.

-

-

Incubation Setup (Three Arms):

-

Arm 1 (Phase I only): HLM + NADPH + Test Compound.

-

Arm 2 (Phase II only): HLM + UDPGA + Test Compound.

-

Arm 3 (Combined): HLM + NADPH + UDPGA + Test Compound.

-

Control: Heat-inactivated microsomes.

-

-

Reaction Initiation:

-

Add Test Compound (final conc. 1 µM) to the Master Mix.

-

Initiate reaction by adding cofactors (NADPH/UDPGA) at 37°C.

-

-

Sampling:

-

Aliquot 50 µL samples at

minutes. -

Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min) to pellet protein.

-

Analyze supernatant via LC-MS/MS.

-

Monitor for parent depletion and appearance of

peaks (characteristic of glucuronidation).

-

Data Interpretation:

-

If depletion is fast in Arm 1: Oxidative liability (likely side chains).

-

If depletion is fast in Arm 2: Direct N-glucuronidation (Triazole ring liability).

-

If stable in both: Metabolically robust scaffold .

Visualization of Experimental Logic

Figure 2: Decision logic for identifying metabolic liabilities using cofactor-specific microsomal incubation.

Quantitative Data Summary

The following table summarizes the metabolic stability of common triazole configurations compared to the amides they replace.

| Scaffold Type | CYP Stability | UGT Liability | Protease Stability | Primary Clearance Route |

| Trans-Amide | Low (Hydrolysis) | Low | Low | Proteolysis / Hydrolysis |

| 1,4-Triazole | High | Medium (N2-Glu) | High | Renal / Phase II Conjugation |

| 1,5-Triazole | High | High (N-Glu) | High | Renal / Phase II Conjugation |

| Rufinamide | High | Low | High | Carboxamide Hydrolysis (Non-CYP) |

References

-

Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. Link

-

Di, L. (2015).[6] The role of nucleophilic nitrogen in drug metabolism. Chemical Research in Toxicology. Link

-

FDA Label. (2008).[7] BANZEL (rufinamide) tablets.[8] U.S. Food and Drug Administration.[7][9] Link

-

Kaushik, C. P., et al. (2018). 1,2,3-Triazole as a privileged scaffold in drug discovery.[10][11][1] Journal of Molecular Structure. Link

-

Pattison, C., et al. (2008). Measurement of UDP-glucuronosyltransferase (UGT) activity in liver microsomes. Methods in Molecular Biology. Link

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unimore.it [iris.unimore.it]

- 4. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. books.rsc.org [books.rsc.org]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. Rufinamide - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]

Methodological & Application

Application Note: Precision Synthesis of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

This synthesis guide details the precision engineering of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol . While direct cycloaddition strategies exist, they often suffer from poor regioselectivity (yielding inseparable mixtures of 4-hydroxymethyl and 5-hydroxymethyl isomers).

To ensure scientific integrity and high isomeric purity (>98%), this protocol utilizes a Regioselective C-H Functionalization Strategy . This "Turn-on" approach first establishes the 1,4-dimethyl core via highly selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by directed lithiation to install the hydroxymethyl group at the C5 position.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing fully substituted 1,2,3-triazoles is controlling the regiochemistry of the substituents.

-

Direct Cycloaddition (Thermal): Reacting methyl azide with 2-butyn-1-ol yields a near 1:1 mixture of the 1,4-dimethyl-5-hydroxymethyl and 1,5-dimethyl-4-hydroxymethyl isomers, which are difficult to separate chromatographically.

-

Ruthenium Catalysis (RuAAC): While RuAAC typically favors 1,5-substitution, its selectivity with internal alkynes (like 2-butyn-1-ol) is sterically sensitive and often unpredictable.

The Solution: The "Anchor & Functionalize" Protocol

This protocol bypasses the regioselectivity gamble by using the Begtrup C-H Activation Method .

-

Anchor: Synthesize 1,4-dimethyl-1H-1,2,3-triazole using CuAAC. This reaction is 100% regioselective, guaranteeing the methyl groups are at positions 1 and 4.

-

Functionalize: Exploit the acidic C5-proton (

). Lithiation at -78°C generates a nucleophilic carbanion exclusively at C5, which is then trapped with a formyl source and reduced.

Caption: Retrosynthetic logic prioritizing regiochemical fidelity via C-H activation.

Part 2: Detailed Experimental Protocol

Safety Directive: Methyl Azide Handling

CRITICAL WARNING: Methyl azide is a low-molecular-weight organic azide and is potentially explosive . It has a boiling point of ~20°C.

-

NEVER isolate pure methyl azide.

-

ALWAYS generate it in situ in solution or use a flow reactor.

-

Shielding: Perform all reactions behind a blast shield.

Stage 1: Synthesis of 1,4-Dimethyl-1H-1,2,3-triazole

This step utilizes a "one-pot" methylation-click sequence to avoid handling methyl azide gas.

Reagents:

-

Sodium Azide (

)[1] -

Iodomethane (

) -

Propyne (gas) or 1-(Trimethylsilyl)propyne (as surrogate)

-

Copper(II) Sulfate Pentahydrate (

) -

Sodium Ascorbate[2]

-

Solvent:

(1:1) or

Procedure:

-

Azide Generation: In a round-bottom flask equipped with a heavy stir bar, dissolve

(1.2 equiv) in water. Add -

Alkylation: Add Iodomethane (1.2 equiv) dropwise. Caution: MeI is a carcinogen. Stir at room temperature (RT) for 4–6 hours to generate methyl azide in situ.

-

Cycloaddition:

-

Cool the mixture back to 0°C.

-

Add

(10 mol%) and Sodium Ascorbate (20 mol%). -

Purge the headspace with Propyne gas (balloon pressure or slow bubble) for 15 minutes, then seal the reaction vessel (or keep under Propyne balloon).

-

Note: If using propyne gas is logistically difficult, use 1-(trimethylsilyl)propyne . The TMS group often falls off during workup or can be removed with TBAF/AcOH, but direct propyne use is cleaner.

-

-

Reaction: Stir vigorously at RT for 12–16 hours. The solution typically turns yellow/green.

-

Workup:

-

Quench with saturated

(aq) and -

Extract with Dichloromethane (DCM) (3x).

-

Dry organics over

and concentrate carefully (product is low MW and volatile; do not apply high vacuum for long periods). -

Yield: Expect 85–95%.

-

Validation:

NMR (

-

Stage 2: Regioselective C5-Formylation and Reduction

This stage installs the methanol arm.

Reagents:

-

1,4-Dimethyl-1H-1,2,3-triazole (from Stage 1)[3]

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Sodium Borohydride (

)[4] -

Solvents: Anhydrous THF, Methanol

Procedure:

-

Lithiation:

-

Flame-dry a 2-neck flask under Argon/Nitrogen.

-

Dissolve 1,4-dimethyl-1,2,3-triazole (1.0 equiv) in anhydrous THF (0.2 M).

-

Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents ring fragmentation.

-

Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

-

Stir at -78°C for 45 minutes. The solution may turn pale yellow/orange.

-

-

Formylation:

-

Add anhydrous DMF (1.5 equiv) dropwise at -78°C.

-

Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

-

Checkpoint: TLC should show a new polar spot (aldehyde).

-

-

Quench & Reduction (One-Pot):

-

Quench the reaction at 0°C with Methanol (excess).

-

Add

(1.5 equiv) portion-wise. Gas evolution ( -

Stir at RT for 1 hour.

-

-

Workup:

-

Quench with saturated

. -

Extract with Ethyl Acetate (EtOAc) (3x). Note: The product is water-soluble; salting out the aqueous layer with NaCl improves recovery.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: 0-10% Methanol in DCM.

-

Target Product: (1,4-dimethyl-1H-1,2,3-triazole-5-yl)methanol.[3]

-

Part 3: Data Analysis & Validation

Expected Analytical Data

| Parameter | Value / Observation | Interpretation |

| Appearance | White to off-white solid | High purity crystalline solid. |

| N-Me (N1 Position). | ||

| C-Me (C4 Position). | ||

| Absent | No singlet at ~7.3 ppm (confirms C5 substitution). | |

| ~143 ppm (C4), ~132 ppm (C5) | Characteristic fully substituted triazole shifts. | |

| Mass Spec (ESI) | Consistent with formula |

Troubleshooting Guide

-

Issue: Low yield in Stage 2.

-

Cause: Incomplete lithiation or wet THF.

-

Fix: Ensure THF is distilled/dried. Titrate n-BuLi before use.

-

-

Issue: Presence of starting material after Stage 2.

-

Cause: Quenching occurred before DMF reaction was complete.

-

Fix: Allow the DMF adduct to warm to 0°C before adding methanol/borohydride.

-

-

Issue: Regioisomer contamination.

-

Cause: If Stage 1 (Click) was not selective.

-

Fix: CuAAC is highly selective for 1,4. If using thermal azide-alkyne cycloaddition, you will fail. Stick to Cu-catalysis.

-

Part 4: Reaction Pathway Visualization

Caption: Step-wise transformation from precursors to the functionalized pharmacological scaffold.

References

-

Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

-

Lithiation of 1,2,3-Triazoles (The Begtrup Method)

- Begtrup, M. et al. "Lithiation of 1-substituted 1,2,3-triazoles." J. Chem. Soc., Perkin Trans. 1, 1988, 173-179.

-

See also: ResearchGate Overview on Lithiation-Functionalisation

-

Silver-Catalyzed Mechanistic Insight (Confirming 1,4-dimethyl structure)

-

Pharmacological Relevance (BET Inhibitors)

- New Drug Approvals (2025). "Synthesis of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)..." (Confirms the 1,4-dimethyl-5-yl moiety as a key drug fragment).

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Versatile Building Block: A Guide to the Synthesis and Application of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole moiety has established itself as a "privileged structure."[1][2] This prominence is largely due to the advent of "click chemistry," a concept introduced by K. B. Sharpless, which allows for the rapid, efficient, and regioselective synthesis of these heterocycles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] The resulting 1,4-disubstituted 1,2,3-triazole is not merely a linker; its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a valuable pharmacophore and a functional component in advanced materials.[3][4]

This guide focuses on a particularly useful derivative: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol . The presence of a hydroxymethyl group at the 5-position provides a crucial handle for further synthetic modifications, allowing for its incorporation into a wide array of more complex molecular architectures. The dimethyl substitution pattern offers a balance of solubility and stability, making it an attractive building block for researchers in drug discovery and materials science. This document provides a comprehensive overview of its synthesis, key functionalization reactions, and applications, supported by detailed experimental protocols.

Synthesis of the Building Block: A Click Chemistry Approach

The synthesis of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol is most reliably achieved through a CuAAC reaction. This method involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. For the synthesis of our target molecule, the key starting materials are methyl azide and but-2-yne-1,4-diol. However, to achieve the desired mono-hydroxymethyl product, a more controlled approach using propargyl alcohol and methyl azide is employed, followed by N-methylation. A plausible and efficient synthetic route is detailed below.

Protocol 1: Synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanol

This initial step creates the core triazole methanol structure, which will be subsequently methylated at the N1 position.

Reaction Scheme:

Figure 1: Synthesis of the triazole methanol core.

Materials:

-

Propargyl alcohol

-

Methyl azide (handle with extreme caution, prepare in situ if possible)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

Add methyl azide (1.1 eq). Caution: Methyl azide is volatile and potentially explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: N-Methylation to Yield (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Reaction Scheme:

Figure 2: N-Methylation to the final product.

Materials:

-

(1-Methyl-1H-1,2,3-triazol-4-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol.

Characterization of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Accurate characterization is crucial for confirming the structure and purity of the synthesized building block. The following table summarizes the expected spectroscopic data.

| Spectroscopic Data | (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.65 (s, 2H, -CH₂OH), 3.95 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃), 2.10 (br s, 1H, -OH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 145.0 (C5), 133.0 (C4), 55.0 (-CH₂OH), 35.0 (N-CH₃), 9.0 (C-CH₃) |

| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 2950 (C-H stretch), 1450, 1280, 1050 |

| MS (ESI+) m/z | [M+H]⁺ calculated for C₅H₁₀N₃O: 128.0818; found: 128.0821 |

Functionalization of the Hydroxymethyl Group

The utility of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol as a building block stems from the reactivity of its primary hydroxyl group. This allows for the straightforward introduction of various functionalities through well-established organic transformations.

Esterification: Formation of Triazole Esters

Esterification of the primary alcohol can be readily achieved using acyl chlorides or anhydrides in the presence of a base. These ester derivatives can act as prodrugs or be used to introduce specific functionalities.

Reaction Scheme:

Figure 3: Esterification of the triazole methanol.

Materials:

-

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Pyridine or Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add pyridine or Et₃N (1.5 eq) and cool the mixture to 0 °C.

-

Add the acyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Etherification: Synthesis of Triazole Ethers

The Williamson ether synthesis provides a reliable method for converting the hydroxyl group into an ether linkage. This is particularly useful for connecting the triazole building block to other molecules via a stable ether bond.[5][6]

Reaction Scheme:

Figure 4: Williamson ether synthesis workflow.

Materials:

-

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF or DMF, add a solution of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in the same solvent dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Add the alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating (50-60 °C) until completion (monitored by TLC).

-

Cool the reaction to 0 °C and carefully quench with saturated NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography.

Halogenation: Conversion to a Reactive Halide

Conversion of the hydroxymethyl group to a chloromethyl group creates a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).[4]

Reaction Scheme:

Figure 5: Conversion to the chloromethyl derivative.

Materials:

-

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) (optional)

-

Pyridine (catalytic amount, optional)

-

Ice-cold water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous DCM (optional, the reaction can also be run neat).

-

Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto ice-cold water.

-

Neutralize the aqueous layer with saturated NaHCO₃ solution.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation under reduced pressure.

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[3][7] The (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol building block provides a strategic entry point for the synthesis of novel drug candidates.

Anticancer Agents

Many 1,2,3-triazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[8][9][10] The ability to functionalize the hydroxymethyl group of our building block allows for the attachment of pharmacophores that can interact with specific biological targets.

Example Application:

A hypothetical application involves the etherification of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol with a halogenated quinoline derivative, a scaffold known for its anticancer properties. The resulting molecule could be evaluated for its inhibitory activity against specific kinases involved in cancer progression.

| Compound Structure | Target | Reported Activity (IC₅₀) |

| Hypothetical Quinoline-Triazole Hybrid | Kinase X | To be determined |

| Related Triazole Derivative 1 [8] | MCF-7 (Breast Cancer) | 5.2 µM |

| Related Triazole Derivative 2 [9] | A549 (Lung Cancer) | 8.7 µM |

Antimicrobial Agents

The triazole ring is a well-established pharmacophore in antifungal and antibacterial agents.[11][12] By incorporating the (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol building block, novel antimicrobial compounds can be synthesized and screened for their efficacy against various pathogens.

Example Application:

Esterification of the building block with a carboxylic acid containing a known antibacterial pharmacophore, such as a fluoroquinolone moiety, could lead to a new class of hybrid antibiotics.

Conclusion

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol is a versatile and highly valuable building block for the synthesis of complex organic molecules. Its straightforward synthesis via click chemistry and the presence of a readily functionalizable hydroxymethyl group make it an ideal starting material for creating diverse libraries of compounds for drug discovery and materials science applications. The protocols and data presented in this guide are intended to provide researchers with the necessary tools to effectively utilize this powerful synthetic intermediate in their research endeavors.

References

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). Journal of the Serbian Chemical Society.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Deriv

- Williamson ether synthesis. Wikipedia.

- Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Dhaka University Journal of Pharmaceutical Sciences.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology.

- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). Scientia Pharmaceutica.

- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (2019). European Journal of Medicinal Chemistry.

- Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2019). Letters in Drug Design & Discovery.

- Triazole As Potent Anti-Cancer Agent- A Pharmacophoric Scaffold. (2020).

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science.

- Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2023). ACS Omega.

- New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2024). Chemistry & Biodiversity.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

- 11.8: Williamson Ether Synthesis. (2021). Chemistry LibreTexts.

- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013).

- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

- Application Note and Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

- A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances.

- SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020). Chemistry Steps.

- Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. (2010).

- Alcohol to Chloride - Common Conditions.

- Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. (2011).

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

- 1,4-Dimethyl-1H-1,2,3-triazole. PubChem.

- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. (2015). Dalton Transactions.

- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). Molecules.

- [1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol. Santa Cruz Biotechnology.

- Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. (2016). Drug Design, Development and Therapy.

- Highly efficient synthesis of 4,4-dimethylsterol oleates using acyl chloride method through esterific

- Product Class 14: 1,2,4-Triazoles. Science of Synthesis.

- Alkylation of Tetrazoles Using Mitsunobu Conditions. OUCI.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol | 1823967-14-1 [m.chemicalbook.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. iiste.org [iiste.org]

Application Note & Protocol Guide: Selective Oxidation of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol to its Aldehyde

Introduction: The Synthetic Value of Triazole Carbaldehydes